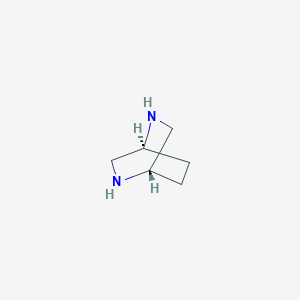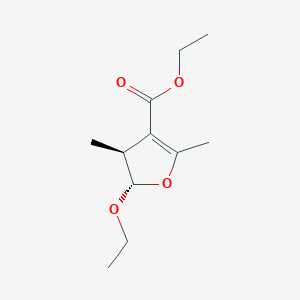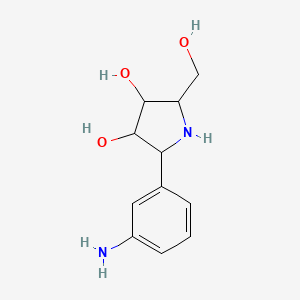
(1S,4S)-2,5-Diazabicyclo(2.2.2)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-2,5-diazabicyclo(2.2.2)octane typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,4-diaminobutane with formaldehyde under acidic conditions to form the bicyclic structure. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1S,4S)-2,5-diazabicyclo(2.2.2)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
(1S,4S)-2,5-diazabicyclo(2.2.2)octane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in organic synthesis. Its unique structure allows it to stabilize transition states and facilitate various chemical transformations.
Biology: The compound has been studied for its potential as an enzyme inhibitor and as a building block for the synthesis of biologically active molecules.
Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: It is employed in the production of polymers and other advanced materials due to its ability to impart desirable properties such as thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of (1S,4S)-2,5-diazabicyclo(2.2.2)octane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a competitive inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can modulate the activity of the enzyme and affect various biochemical pathways. Additionally, its bicyclic structure allows it to fit into specific binding pockets, enhancing its selectivity and potency.
Comparaison Avec Des Composés Similaires
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with a different ring size and nitrogen atom placement.
2-Oxabicyclo[2.2.2]octane: This compound contains an oxygen atom instead of nitrogen, leading to different chemical properties and reactivity.
Uniqueness: (1S,4S)-2,5-diazabicyclo(2.2.2)octane is unique due to its specific arrangement of nitrogen atoms within the bicyclic framework. This arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to participate in diverse chemical reactions and its potential as a ligand and catalyst further highlight its uniqueness compared to other similar compounds.
Propriétés
Numéro CAS |
194600-16-3 |
|---|---|
Formule moléculaire |
C6H12N2 |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
(4S)-2,5-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H12N2/c1-2-6-4-7-5(1)3-8-6/h5-8H,1-4H2/t5-,6?/m0/s1 |
Clé InChI |
DJWDAKFSDBOQJK-ZBHICJROSA-N |
SMILES |
C1CC2CNC1CN2 |
SMILES isomérique |
C1CC2CN[C@@H]1CN2 |
SMILES canonique |
C1CC2CNC1CN2 |
Synonymes |
(1S,4S)-2,5-DIAZABICYCLO(2.2.2)OCTANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![STARCH, 2-[N,N-BIS(2-CARBOXYETHYL)AMINO]ETHYL ETHER](/img/new.no-structure.jpg)


